molecular formula C10H7BrN2 B1628210 4-Bromo-6-phenylpyrimidine CAS No. 34916-25-1

4-Bromo-6-phenylpyrimidine

Cat. No.: B1628210
CAS No.: 34916-25-1
M. Wt: 235.08 g/mol
InChI Key: ULTVNONDDCSYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-phenylpyrimidine is an organic compound with the molecular formula C10H7BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 4-position and a phenyl group at the 6-position of the pyrimidine ring makes this compound particularly interesting for various chemical applications.

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives have a high degree of structural diversity and are broadly applied in therapeutic disciplines . They exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, and many more .

Cellular Effects

The cellular effects of 4-Bromo-6-phenylpyrimidine are currently unknown due to the lack of specific studies on this compound. Pyrimidine derivatives, to which this compound belongs, are known to have various effects on cells. For instance, they can modulate cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyrimidine derivatives are involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including interactions with transporters or binding proteins, and effects on localization or accumulation .

Subcellular Localization

It is known that chemical compounds can be localized in specific compartments or organelles within the cell, which can affect their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-phenylpyrimidine typically involves the bromination of 6-phenylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: While the pyrimidine ring itself is relatively stable, the phenyl group can undergo oxidation reactions under strong oxidative conditions, leading to the formation of phenyl derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds with various aryl or vinyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide).

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Phenyl derivatives with oxidized functional groups.

    Coupling Products: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

4-Bromo-6-phenylpyrimidine is utilized in several scientific research fields:

    Chemistry: As a building block in organic synthesis, it is used to create more complex molecules for pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.

    Medicine: Research into its derivatives has shown potential in developing new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: Used in the production of specialty chemicals and materials, including dyes and polymers.

Comparison with Similar Compounds

    4-Chloro-6-phenylpyrimidine: Similar structure but with a chlorine atom instead of bromine, often used in similar synthetic applications.

    4-Iodo-6-phenylpyrimidine: Contains an iodine atom, which can be more reactive in certain coupling reactions.

    6-Phenylpyrimidine: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

Uniqueness: 4-Bromo-6-phenylpyrimidine is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.

Properties

IUPAC Name

4-bromo-6-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTVNONDDCSYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574931
Record name 4-Bromo-6-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34916-25-1
Record name 4-Bromo-6-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-phenylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-phenylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Bromo-6-phenylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Bromo-6-phenylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Bromo-6-phenylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Bromo-6-phenylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.